7-isopentyl-3-methyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-isopentyl-3-methyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This compound is characterized by its unique structural features, including an isopentyl group, a methyl group, and a morpholinomethyl group attached to the purine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-isopentyl-3-methyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives, which undergo alkylation, methylation, and morpholinomethylation reactions. The reaction conditions may involve the use of strong bases, solvents like dimethyl sulfoxide (DMSO), and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-isopentyl-3-methyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the purine ring, facilitated by reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dimethyl sulfoxide (DMSO), ethanol, water
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, 7-isopentyl-3-methyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may serve as a probe to study purine metabolism and its role in cellular processes. It can also be used to investigate enzyme-substrate interactions involving purine derivatives.
Medicine
In medicine, this compound may have potential therapeutic applications. Its structural similarity to nucleotides suggests it could be explored as an antiviral or anticancer agent.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-isopentyl-3-methyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes involved in purine metabolism, nucleic acids, or cellular receptors. The compound’s effects are mediated through pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant effects.
Theobromine: Another purine derivative found in chocolate with mild stimulant properties.
Adenine: A fundamental purine base in DNA and RNA.
Uniqueness
7-isopentyl-3-methyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. Its isopentyl and morpholinomethyl groups differentiate it from other purine derivatives, potentially leading to unique interactions and applications.
Properties
Molecular Formula |
C16H25N5O3 |
---|---|
Molecular Weight |
335.40 g/mol |
IUPAC Name |
3-methyl-7-(3-methylbutyl)-8-(morpholin-4-ylmethyl)purine-2,6-dione |
InChI |
InChI=1S/C16H25N5O3/c1-11(2)4-5-21-12(10-20-6-8-24-9-7-20)17-14-13(21)15(22)18-16(23)19(14)3/h11H,4-10H2,1-3H3,(H,18,22,23) |
InChI Key |
MQUOEOFIRNBQBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C(=NC2=C1C(=O)NC(=O)N2C)CN3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.